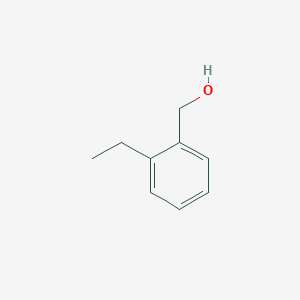

(2-Ethylphenyl)methanol

Descripción general

Descripción

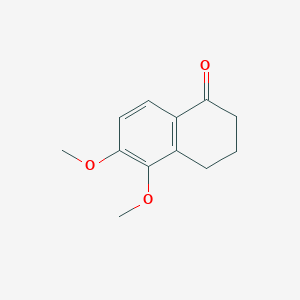

“(2-Ethylphenyl)methanol” is a chemical compound with the molecular formula C9H12O . It is also known as 2-Methylphenethyl alcohol, Benzeneethanol, 2-methyl-, o-Methylphenethyl alcohol, Phenethyl alcohol, o-methyl-, and "BENZENEETHANOL, 2-METHYL-" .

Synthesis Analysis

The synthesis of “(2-Ethylphenyl)methanol” can be achieved through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu (II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis

The molecular structure of “(2-Ethylphenyl)methanol” is characterized by a molecular weight of 136.191 Da and a monoisotopic mass of 136.088821 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Ethylphenyl)methanol” include a molecular formula of C9H12O, an average mass of 136.191 Da, and a monoisotopic mass of 136.088821 Da .Aplicaciones Científicas De Investigación

Solvent Effects on Hydrogen Bonding and Rotation Barriers

2-Alkoxyphenyl(α,α-dialkyl)methanols, including compounds similar to (2-Ethylphenyl)methanol, have been studied for their behavior in different solvents. Lomas and Adenier (2001) examined the solvent effects on hydrogen bonding and rotation barriers in these compounds. Their findings provide insights into the stabilization and conformational behaviors of such molecules in various solvents, which could be crucial for understanding their interactions in different chemical environments (Lomas & Adenier, 2001).

Impact on Lipid Dynamics in Biological Membranes

Methanol, a related compound, significantly influences lipid dynamics in biological membranes. Nguyen et al. (2019) demonstrated that methanol affects the kinetics of lipid transfer and flip-flop in biological systems. This research has implications for the understanding of membrane dynamics and the interaction of alcohol-based compounds with lipid bilayers (Nguyen et al., 2019).

Photodecarboxylation Studies

Jiménez, Miranda, and Tormos (1995) explored the photolysis of 2-phenylpropionic acid, which leads to the formation of compounds including 2-ethylphenyl derivatives. This study contributes to understanding the photochemical behavior of such compounds and their potential applications in photodecarboxylation processes (Jiménez, Miranda, & Tormos, 1995).

Catalytic Conversion of Methanol to Higher Alcohols

Methanol, a compound related to (2-Ethylphenyl)methanol, can be catalytically converted into higher alcohols, as demonstrated by Moran et al. (2011). This process, using an iridium catalyst, is a significant advancement in the use of methanol as a chemical feedstock and opens up possibilities for the synthesis of complex alcohols (Moran et al., 2011).

Application in Polymer Light-Emitting Diodes

Huang et al. (2009) reported the use of alcohol-soluble neutral conjugated polymers in polymer light-emitting diodes (PLEDs). Their findings highlight the potential application of such compounds in the development of advanced materials for electronic devices (Huang et al., 2009).

Biological Conversion to Specialty Chemicals

Whitaker et al. (2017) explored the conversion of methanol, a related compound, to specialty chemicals in Escherichia coli. This study opens up avenues for using methanol derivatives in biotechnological applications and the sustainable production of value-added chemicals (Whitaker et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Ethylene glycol, indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Propiedades

IUPAC Name |

(2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIQTMDIOLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411371 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethylphenyl)methanol | |

CAS RN |

767-90-8 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.